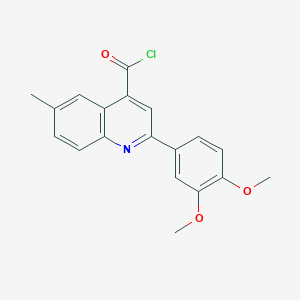

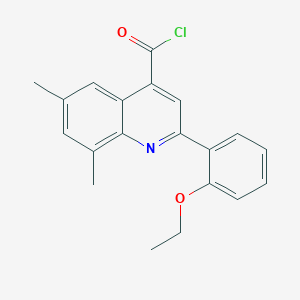

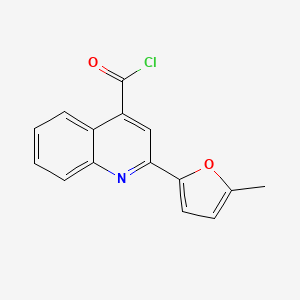

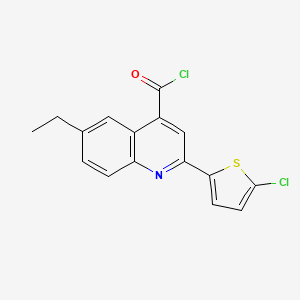

2-(2-Chlorophenyl)-6,8-dimethylquinoline-4-carbonyl chloride

Übersicht

Beschreibung

2-(2-Chlorophenyl)-6,8-dimethylquinoline-4-carbonyl chloride is a useful research compound. Its molecular formula is C18H13Cl2NO and its molecular weight is 330.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

PET Imaging Agent for AMPA Receptors : Årstad et al. (2006) explored a related compound, 2-acetyl-1-(4'-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, as a potential PET imaging agent for AMPA receptors. The compound showed promising initial brain uptake but was ultimately deemed unsuitable due to rapid clearance and low specific binding (Årstad et al., 2006).

Crystal Structure Analysis : Teslenko et al. (2008) analyzed the molecular structure of a similar compound, 3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbonyl chloride, demonstrating its non-planar structure and the presence of various intermolecular hydrogen bonds, which contribute to the formation of dimers and columns in the crystal packing (Teslenko et al., 2008).

Synthesis and Structural Study : A study by Mague et al. (2017) on Methyl 2-{[(6S*,7R*,8S*)-7-acetyl-8-(4-chlorophenyl)-4-cyano-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}acetate, another compound with structural similarities, provided insights into its molecular geometry and intermolecular hydrogen bonding patterns (Mague et al., 2017).

Chemical Reactivity and Stability : Ryabov (1984) discussed lithium chloride-induced solvolysis in cyclopalladated ligands, including 8-methylquinoline, which shares a quinoline core with the compound of interest. This study provides insights into the chemical reactivity and stability of such compounds (Ryabov, 1984).

Catalytic Asymmetric Reactions : Research by Yoon et al. (2006) on chiral Pt(II)/Pd(II) pincer complexes with NCN ligands, including tetrahydroquinolines, is relevant for understanding the potential applications of such compounds in catalytic asymmetric reactions (Yoon et al., 2006).

Photophysical and Luminescent Properties : A study by Xu et al. (2014) on cyclopalladated 2-(4-bromophenyl)pyridine complexes demonstrates the photophysical and luminescent properties of such compounds, which could be relevant for applications in material science and photophysics (Xu et al., 2014).

Wirkmechanismus

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds like ketamine, an nmda receptor antagonist, have been shown to interact with n-methyl-d-aspartate (nmda) receptors, opioid receptors, monoaminergic receptors, muscarinic receptors, and voltage-sensitive ca ion channels .

Biochemical Pathways

Related compounds such as indole derivatives are known to impact a variety of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

Ketamine has low oral bioavailability due to its extensive first-pass metabolism by cytochrome P450 (CYP) 3A and CYP2B6 enzymes . Novel sublingual and nasal formulations may offer practical alternatives to intravenous ketamine when treating acute pain .

Result of Action

Related compounds such as indole derivatives have been found to possess various biological activities, which could result in diverse molecular and cellular effects .

Biochemische Analyse

Biochemical Properties

2-(2-Chlorophenyl)-6,8-dimethylquinoline-4-carbonyl chloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to form covalent bonds with nucleophilic sites on proteins, leading to the modification of their structure and function. For instance, it can react with the amino groups of lysine residues in proteins, resulting in the formation of stable amide bonds. Additionally, this compound can inhibit the activity of certain enzymes by binding to their active sites and preventing substrate access .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of key signaling proteins such as kinases and phosphatases, leading to alterations in downstream signaling cascades. Furthermore, this compound can affect gene expression by interacting with transcription factors and chromatin-modifying enzymes, thereby influencing the transcriptional landscape of the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the formation of covalent bonds with target biomolecules, leading to their functional modification. This compound can also act as an enzyme inhibitor by binding to the active sites of enzymes and blocking their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of 2-(2-Chlorophenyl)-6,8-dimethylquinoline-4-carboxylic acid and hydrochloric acid. Long-term exposure to this compound can result in cumulative effects on cellular function, including alterations in cell proliferation, apoptosis, and differentiation .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, it can induce toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. The threshold for these adverse effects depends on the specific animal model and the route of administration .

Metabolic Pathways

This compound is involved in several metabolic pathways, including phase I and phase II biotransformation reactions. In phase I metabolism, this compound can undergo oxidation, reduction, and hydrolysis, leading to the formation of various metabolites. In phase II metabolism, these metabolites can be conjugated with glucuronic acid, sulfate, or glutathione, facilitating their excretion from the body. Enzymes such as cytochrome P450s and transferases play a crucial role in these metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by its lipophilicity and affinity for specific tissue components .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the recognition of targeting sequences by cellular machinery. Additionally, post-translational modifications, such as phosphorylation and ubiquitination, can influence the subcellular distribution and activity of this compound .

Eigenschaften

IUPAC Name |

2-(2-chlorophenyl)-6,8-dimethylquinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2NO/c1-10-7-11(2)17-13(8-10)14(18(20)22)9-16(21-17)12-5-3-4-6-15(12)19/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APIOTLMKIFEPIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3Cl)C(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.